molecular formula C17H25N3O5S B13402192 (4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13402192
M. Wt: 383.5 g/mol
InChI Key: DMJNNHOOLUXYBV-XFVKVHEMSA-N
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Description

The compound “(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple chiral centers, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfanyl group, and the addition of the pyrrolidinyl moiety. Each step requires specific reagents and conditions, such as:

    Formation of the bicyclic core: This may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the sulfanyl group: This step might require thiol reagents and oxidizing agents.

    Addition of the pyrrolidinyl moiety: This could involve nucleophilic substitution reactions with pyrrolidine derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor agonist/antagonist.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: These compounds share a similar bicyclic structure and are known for their antibiotic properties.

    Cephalosporins: Another class of antibiotics with a similar core structure.

    Carbapenems: These compounds also feature a bicyclic core and are used as broad-spectrum antibiotics.

Uniqueness

The uniqueness of the compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8+,9-,10-,11-,12-/m0/s1

InChI Key

DMJNNHOOLUXYBV-XFVKVHEMSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

Origin of Product

United States

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